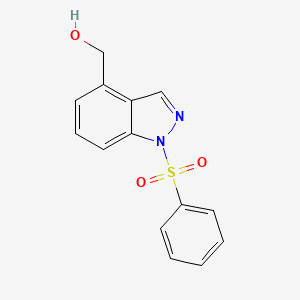![molecular formula C38H28N2 B13100369 9,9'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(9H-carbazole)](/img/structure/B13100369.png)
9,9'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(9H-carbazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9’-(3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis(9H-carbazole): is an organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good thermal stability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-(3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis(9H-carbazole) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the biphenyl core and the carbazole units.
Coupling Reaction: The biphenyl core is functionalized with appropriate leaving groups, such as bromides or iodides. The carbazole units are then coupled to the biphenyl core using a palladium-catalyzed Suzuki coupling reaction. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or dimethylformamide, at elevated temperatures (typically 80-100°C).
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced carbazole derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), and acetic acid.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Nitrated, sulfonated, and halogenated carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Electronics: The compound is used as a hole-transporting material in OLEDs and OPVs due to its high charge carrier mobility and thermal stability.
Photovoltaics: It is employed in the active layers of organic solar cells to enhance their efficiency.
Biology and Medicine:
Fluorescent Probes: The compound’s fluorescent properties make it useful as a probe in biological imaging and diagnostics.
Drug Delivery: Its ability to form stable complexes with various drugs makes it a potential candidate for drug delivery systems.
Industry:
Optoelectronic Devices: The compound is used in the fabrication of optoelectronic devices, such as OLED displays and lighting panels.
Sensors: It is employed in the development of chemical sensors for detecting various analytes.
Wirkmechanismus
Molecular Targets and Pathways: The compound exerts its effects primarily through its interaction with electronic states and charge carriers in organic electronic devices. In OLEDs, it functions as a hole-transporting material, facilitating the movement of positive charge carriers (holes) from the anode to the emissive layer. This enhances the efficiency and brightness of the device. The compound’s unique structure allows for efficient charge transport and reduces energy loss, making it an ideal material for optoelectronic applications.
Vergleich Mit ähnlichen Verbindungen
4,4’-Bis(9H-carbazol-9-yl)-1,1’-biphenyl: Another carbazole derivative used in OLEDs and OPVs.
N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine: A hole-transporting material with similar applications in organic electronics.
2,7-Di-tert-butyl-9,9’-spirobifluorene: A compound with high thermal stability and charge carrier mobility, used in OLEDs.
Uniqueness: 9,9’-(3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis(9H-carbazole) is unique due to its specific structural features, such as the presence of dimethyl groups on the biphenyl core, which enhance its solubility and processability. Additionally, its high thermal stability and excellent optoelectronic properties make it a superior choice for various applications in organic electronics.
Eigenschaften
Molekularformel |
C38H28N2 |
|---|---|
Molekulargewicht |
512.6 g/mol |
IUPAC-Name |
9-[4-(4-carbazol-9-yl-3-methylphenyl)-2-methylphenyl]carbazole |
InChI |
InChI=1S/C38H28N2/c1-25-23-27(19-21-33(25)39-35-15-7-3-11-29(35)30-12-4-8-16-36(30)39)28-20-22-34(26(2)24-28)40-37-17-9-5-13-31(37)32-14-6-10-18-38(32)40/h3-24H,1-2H3 |
InChI-Schlüssel |
VWLODRKPTXJWJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53)C)N6C7=CC=CC=C7C8=CC=CC=C86 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100286.png)
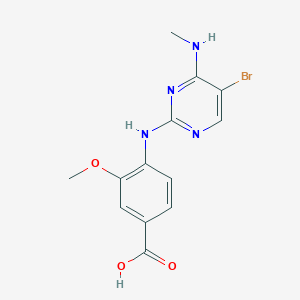

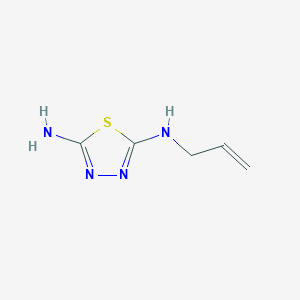
![1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]piperazine;dihydrochloride](/img/structure/B13100311.png)

![6,7-Dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B13100318.png)
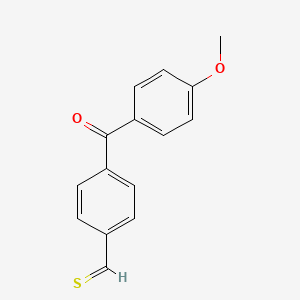



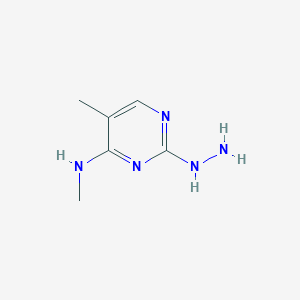
![Isoxazolo[5,4-d]pyrimidine](/img/structure/B13100350.png)
